An In-depth Technical Guide to the Formation Mechanism of N-Nitroso Labetalol from Labetalol
An In-depth Technical Guide to the Formation Mechanism of N-Nitroso Labetalol from Labetalol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation mechanism of N-Nitroso Labetalol, a potential genotoxic impurity, from the active pharmaceutical ingredient (API) Labetalol. Labetalol, a beta-blocker containing a secondary amine moiety, is susceptible to nitrosation in the presence of nitrosating agents. This document details the chemical pathways, reaction kinetics, and influencing factors involved in this transformation. Furthermore, it outlines detailed experimental protocols for the synthesis and analysis of N-Nitroso Labetalol, and presents quantitative data in a structured format. Visual diagrams generated using Graphviz are included to illustrate key mechanisms and workflows, adhering to specified formatting requirements for clarity and accessibility to a scientific audience.
Introduction
Labetalol is a widely prescribed adrenergic receptor blocking agent used in the treatment of hypertension.[1] Its molecular structure incorporates a secondary amine, which makes it susceptible to nitrosation, a chemical process that can lead to the formation of N-nitroso compounds.[2][3] N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[4] The formation of N-Nitroso Labetalol (IUPAC Name: 2-hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide) can occur during the synthesis, formulation, or storage of Labetalol-containing drug products if a nitrosating agent is present.[3] Understanding the mechanism of its formation is critical for developing effective control strategies to ensure patient safety.
The Chemical Mechanism of N-Nitroso Labetalol Formation
The formation of N-Nitroso Labetalol proceeds through the nitrosation of the secondary amine group in the Labetalol molecule. This reaction is typically acid-catalyzed and involves a nitrosating agent derived from a source of nitrite (B80452).[5]
Generation of the Nitrosating Agent
The most common source of nitrosating agents in pharmaceutical manufacturing is residual nitrites (NO₂⁻), which can be present as impurities in raw materials and excipients. In an acidic environment, nitrite ions are protonated to form nitrous acid (HNO₂).[4] Two molecules of nitrous acid can then equilibrate to form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent.[6][7]
Reaction 1: Formation of Nitrous Acid
NO₂⁻ + H⁺ ⇌ HNO₂
Reaction 2: Formation of Dinitrogen Trioxide
2 HNO₂ ⇌ N₂O₃ + H₂O
Alternatively, in the presence of a strong acid, nitrous acid can be protonated and subsequently lose a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[4]
Reaction 3: Formation of Nitrosonium Ion
HNO₂ + H⁺ ⇌ H₂NO₂⁺
H₂NO₂⁺ → NO⁺ + H₂O
Nucleophilic Attack by Labetalol
The secondary amine in the Labetalol molecule acts as a nucleophile and attacks the electrophilic nitrogen atom of the nitrosating agent (either N₂O₃ or NO⁺).[5] This results in the formation of a protonated N-nitrosamine intermediate.
Deprotonation to Form N-Nitroso Labetalol
The final step in the mechanism is the deprotonation of the intermediate by a weak base, such as water, to yield the stable N-Nitroso Labetalol.
The overall reaction can be summarized as the reaction of Labetalol with a nitrosating agent, as depicted in the following diagram:
Caption: General reaction scheme for the formation of N-Nitroso Labetalol.
The detailed mechanistic pathway is illustrated in the following Graphviz diagram:
Caption: Detailed mechanism of N-Nitroso Labetalol formation.
Factors Influencing N-Nitroso Labetalol Formation
Several factors can significantly influence the rate and extent of N-Nitroso Labetalol formation.
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pH: The nitrosation of secondary amines is highly pH-dependent. The reaction is generally favored under acidic conditions, with an optimal pH range typically between 3 and 4.[8] At very low pH, the secondary amine of Labetalol can become protonated, reducing its nucleophilicity and thereby slowing down the reaction.
-
Nitrite Concentration: The rate of formation of N-Nitroso Labetalol is directly proportional to the concentration of the available nitrosating agent, which in turn depends on the initial nitrite concentration.
-
Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including the formation of N-Nitroso Labetalol.
-
Catalysts and Inhibitors: Certain species can catalyze or inhibit the nitrosation reaction. For example, some anions like thiocyanate (B1210189) can act as catalysts.[9] Conversely, antioxidants such as ascorbic acid (Vitamin C) and α-tocopherol can act as inhibitors by scavenging the nitrosating agents.[10]
Quantitative Data on N-Nitrosamine Formation
| Parameter | Value/Observation | Reference |
| Optimal pH for Nitrosation | 3.0 - 4.0 | [8] |
| Effect of Temperature | Rate increases with temperature | General chemical kinetics |
| Impact of Amine Basicity (pKa) | Higher pKa can lead to slower reaction rates | |
| Catalysis | Thiocyanate can accelerate the reaction | [9] |
| Inhibition | Ascorbic acid and α-tocopherol are effective inhibitors | [10] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of N-Nitroso Labetalol for use as a reference standard and a general procedure for its quantification in a drug product.
Protocol for the Synthesis of N-Nitroso Labetalol Reference Standard
This protocol is adapted from general procedures for the nitrosation of secondary amines.
Materials:
-
Labetalol Hydrochloride
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 1 M
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Dissolve a known amount of Labetalol Hydrochloride in deionized water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in deionized water to the Labetalol solution while maintaining the temperature at 0-5 °C.
-
Acidify the reaction mixture to a pH of approximately 3-4 by the dropwise addition of 1 M HCl.
-
Stir the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours).
-
Extract the product with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N-Nitroso Labetalol.
-
The product can be further purified by column chromatography if necessary.
Protocol for the Quantification of N-Nitroso Labetalol in a Drug Product by LC-MS/MS
This protocol outlines a general procedure for the analysis of N-Nitroso Labetalol in a solid dosage form. Method validation would be required for specific applications.
Sample Preparation:
-
Accurately weigh and crush a number of Labetalol tablets to obtain a fine powder.
-
Transfer an amount of the powder equivalent to a specific dose of Labetalol into a volumetric flask.
-
Add a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to dissolve the sample.
-
Sonicate the sample to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
LC-MS/MS Instrumentation and Conditions (Typical):
| Parameter | Typical Value |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | A suitable gradient to separate N-Nitroso Labetalol from Labetalol and other matrix components |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Specific precursor-to-product ion transitions for N-Nitroso Labetalol and an internal standard |
| Source Parameters | Optimized for sensitivity (e.g., capillary voltage, source temperature, gas flows) |
Visualization of Workflows
The following diagrams illustrate the experimental workflow for the synthesis and analysis of N-Nitroso Labetalol.
Caption: Workflow for the synthesis and purification of N-Nitroso Labetalol.
Caption: Workflow for the LC-MS/MS analysis of N-Nitroso Labetalol in a drug product.
Conclusion
The formation of N-Nitroso Labetalol is a chemically plausible event under specific conditions, primarily driven by the presence of nitrite impurities in an acidic environment. This technical guide has detailed the underlying chemical mechanism, highlighted the key factors influencing the reaction, and provided actionable experimental protocols for its synthesis and analysis. For drug development professionals, a thorough understanding of this formation mechanism is paramount for implementing effective risk mitigation strategies. These may include sourcing raw materials with low nitrite content, controlling the pH during manufacturing processes, and potentially incorporating inhibitors into the formulation. Continued vigilance and robust analytical monitoring are essential to ensure the safety and quality of Labetalol-containing pharmaceutical products.
References
- 1. Labetalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. N-Nitroso Labetalol EP Impurity F | CAS No- NA [chemicea.com]
- 3. N-Nitroso Labetalol | Manasa Life Sciences [manasalifesciences.com]
- 4. Ch22: Nitrosation of amines [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
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- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
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